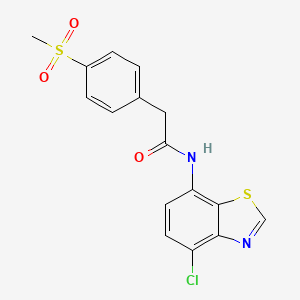![molecular formula C17H17ClN2O3S B6542942 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide CAS No. 1070965-20-6](/img/structure/B6542942.png)
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, also known as CBSA, is a synthetic compound used in various scientific research applications. It is a derivative of the parent compound 2-phenyl-N-cyclopropylacetamide, which has been studied extensively due to its potential therapeutic effects. CBSA has a wide range of applications, including use in biochemical and physiological research, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has a wide range of applications in scientific research. It has been used in biochemical and physiological studies, such as those related to the effects of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide on the nervous system and its potential therapeutic effects. It has also been used in laboratory experiments to study the properties of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, such as its solubility, stability, and reactivity.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide is not yet fully understood. However, it is believed to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. In addition, 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has been shown to modulate the activity of other receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic effects. It has also been found to have cardioprotective effects, as well as anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide in laboratory experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life, making it ideal for long-term experiments. However, it can be difficult to synthesize in large quantities, and the reaction can produce a large amount of waste.
Direcciones Futuras
There are a number of potential future directions for research on 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide. One potential area of research is to further investigate its mechanism of action, as well as its effects on other receptors and systems. Another area of research is to explore the potential therapeutic applications of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, such as its use in the treatment of neurological and other diseases. Additionally, further research could be done to explore the potential toxicity of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, as well as its interactions with other drugs. Finally, further research could be done to explore the potential for synthesizing 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide in larger quantities with minimal waste.
Métodos De Síntesis
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide can be synthesized through a multi-step process. First, 2-phenyl-N-cyclopropylacetamide is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 3-chlorobenzenesulfonamide, which is then reacted with 4-aminophenol in the presence of a base such as sodium hydroxide to form 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide.
Propiedades
IUPAC Name |
2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-2-1-3-16(11-13)24(22,23)20-15-6-4-12(5-7-15)10-17(21)19-14-8-9-14/h1-7,11,14,20H,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGMUQHUXGYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)

![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)
![N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542926.png)
![N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542934.png)
![N-cyclopropyl-2-[4-(3-fluoro-4-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542954.png)
![N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542958.png)